molecular formula C12H16O3 B8077247 5-(2-Methoxyphenoxy)pentanal

5-(2-Methoxyphenoxy)pentanal

Cat. No.: B8077247
M. Wt: 208.25 g/mol
InChI Key: JLVDZBKFPYKCLU-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenoxy)pentanal is an aldehyde derivative featuring a pentanal backbone substituted with a 2-methoxyphenoxy group at the fifth carbon. The 2-methoxyphenoxy moiety consists of a phenyl ring with a methoxy (-OCH₃) group at the ortho position, which imparts electron-donating effects and influences the compound’s reactivity and physical properties. The aldehyde functional group (-CHO) at the terminal carbon renders the compound reactive, particularly toward nucleophilic addition and oxidation.

Properties

IUPAC Name

5-(2-methoxyphenoxy)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-14-11-7-3-4-8-12(11)15-10-6-2-5-9-13/h3-4,7-9H,2,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVDZBKFPYKCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenoxy)pentanal involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and may vary, general methods include:

    Stepwise Organic Synthesis: This involves multiple steps of organic reactions, including condensation, cyclization, and functional group modifications.

    Catalytic Processes: Utilization of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to obtain pure compounds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenoxy)pentanal undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-(2-Methoxyphenoxy)pentanal has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for therapeutic properties and potential drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(2-Methoxyphenoxy)pentanal exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 5-(2-Methoxyphenoxy)pentanal and its analogs:

Compound Name Molecular Formula Substituent(s) Functional Group(s) Molecular Weight Key Properties/Activities Reference
This compound C₁₂H₁₆O₃ 2-Methoxyphenoxy Aldehyde 208.25 High reactivity via -CHO group N/A
5-(4-Bromophenoxy)pentanal C₁₁H₁₃BrO₂ 4-Bromophenoxy Aldehyde 257.12 Halogen effects (Br), higher MW
5-Methoxy-2-methyl-2-pentanol C₇H₁₆O₂ Methoxy, methyl Alcohol 132.20 Lower reactivity, H-bond donor
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide C₁₉H₁₉N₃O₃S₂ 2-Methoxyphenoxy, benzylthio Acetamide, thiadiazole 409.50 Bioactivity (e.g., enzyme inhibition)
5-(Hexahydro-2-oxo-1H-thioieno[3,4-d]imidazol-6-yl)pentanal (BTI) C₁₀H₁₆N₂O₂S Thioimidazole Aldehyde 228.31 Potential biological targeting
Key Observations:
  • Aldehyde vs. Alcohol/Carboxylic Acid: The aldehyde group in this compound distinguishes it from analogs like 5-Methoxy-2-methyl-2-pentanol (alcohol) and 5-(2,3-Dimethoxyphenyl)pentanoic acid (carboxylic acid). Aldehydes are more reactive, undergoing oxidation to carboxylic acids or condensation reactions, whereas alcohols and carboxylic acids exhibit higher stability .
  • Substituent Effects: The 2-methoxyphenoxy group is shared with acetamide-thiadiazole derivatives (e.g., compounds 5k, 5l, 5m in ), which exhibit moderate yields (68–88%) and melting points (135–140°C). The methoxy group’s electron-donating nature likely enhances solubility in polar solvents compared to halogenated analogs like 5-(4-Bromophenoxy)pentanal .
  • Biological Relevance: Compounds with 2-methoxyphenoxy moieties (e.g., indole derivatives in ) demonstrate adrenoceptor binding and antiarrhythmic activity, suggesting that this compound may interact with similar biological targets, albeit modulated by its aldehyde group .

Reactivity and Stability

  • β-O-4 Bond Cleavage: Lignin model compounds with 2-methoxyphenoxy groups () undergo β-O-4 bond cleavage under mild alkaline conditions. The presence of a ketone (vs. alcohol) accelerates this process, implying that this compound’s aldehyde group may similarly influence cleavage kinetics in basic environments .
  • Oxidation Susceptibility: The aldehyde group is prone to oxidation, contrasting with the stability of acetamide or thiadiazole derivatives. For example, 5-(4-Bromophenoxy)pentanal’s aldehyde may oxidize to a carboxylic acid under aerobic conditions, a reaction less likely in sulfur-containing analogs like BTI .

Physical Properties

  • Boiling Points and Solubility: Aldehydes generally have lower boiling points than alcohols due to weaker hydrogen bonding. For instance, 5-Methoxy-2-methyl-2-pentanol (MW 132.20) likely has a higher boiling point than this compound (MW 208.25) despite its lower molecular weight .
  • Crystallinity: Thiadiazole-acetamide derivatives (e.g., 5k, 5m) form crystalline solids (mp 135–140°C), whereas aldehydes like this compound may exist as liquids or low-melting solids depending on purity .

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